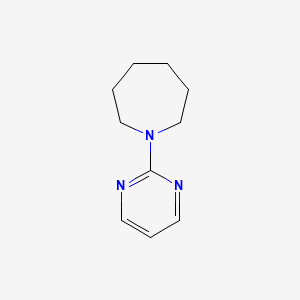

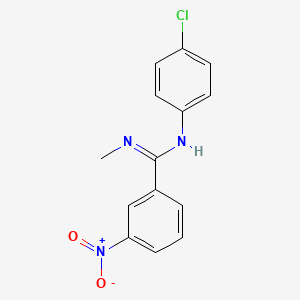

![molecular formula C12H21N5 B2457389 4-Amino-2-(4-[(Dimethylamino)methyl]piperidin-1-yl)pyrimidin CAS No. 1712870-30-8](/img/structure/B2457389.png)

4-Amino-2-(4-[(Dimethylamino)methyl]piperidin-1-yl)pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrimidine and piperidine . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5,6-trichloro pyrimidine with 2- (dimethylphosphonino) aniline in the presence of anhydrous potassium carbonate . The reaction is carried out at 60 °C for 4 hours .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge . The piperidine ring also carries a dimethylamino group .Chemical Reactions Analysis

In the synthesis of related compounds, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires dioxane as a solvent .Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben seine Verwendung als selektiven und oral bioverfügbaren Inhibitor der Protein-Kinase B (PKB) untersucht. PKB spielt eine entscheidende Rolle in Zellsignalwegen, die mit Zellüberleben, Proliferation und Stoffwechsel zusammenhängen. Die Hemmung von PKB kann Auswirkungen auf die Krebstherapie haben .

- Anwendung: Die Piperidin-Einheit von ZAC73271 positioniert es als potenzielles Antikrebsmittel. Weitere Studien könnten seine Auswirkungen auf Tumorwachstum und Metastasierung untersuchen .

- Anwendung: Die Untersuchung des antiviralen und antimikrobiellen Potenzials von ZAC73271 könnte zu neuartigen Therapien gegen Infektionskrankheiten führen .

- Anwendung: Es beteiligt sich an Reaktionen zur Synthese anderer Verbindungen. Zum Beispiel kann es mit Piperidin reagieren, um 2-Chlor-5-methyl-4-piperidin-1-yl-pyrimidin zu bilden .

- Anwendung: Forscher können Modifikationen an ZAC73271 untersuchen, um seine Selektivität und Bioverfügbarkeit für spezifische therapeutische Ziele zu verbessern .

Kinase-Inhibitoren

Antikrebsmittel

Antivirale und antimikrobielle Eigenschaften

Synthetische Chemie

Arzneimittelforschung

Suzuki–Miyaura-Kupplung

Wirkmechanismus

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has a wide range of mechanisms of action, depending on the application. In the synthesis of biologically active compounds, it acts as a reagent, reacting with other molecules to form the desired product. In the synthesis of other compounds, it acts as a catalyst, increasing the reaction rate and improving the yield. In the synthesis of peptides and proteins, it acts as an enzyme, catalyzing the formation of the desired peptide or protein.

Biochemical and Physiological Effects

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize may have a variety of biochemical and physiological effects, depending on the application.

Vorteile Und Einschränkungen Für Laborexperimente

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesizing a variety of compounds. It is also easy to use, with a simple two-step synthesis process. Additionally, it can be used as a catalyst in the synthesis of peptides and proteins, making it a useful tool for biochemistry experiments. The main limitation of this compound is that it is not very stable, with a half-life of only a few hours.

Zukünftige Richtungen

In the future, 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine could be used to synthesize a variety of new compounds with novel properties. It could also be used in the synthesis of peptides and proteins with different structures and functions. Additionally, it could be used to develop new catalysts with improved stability and reactivity. Finally, it could be used to develop new methods for synthesizing compounds with greater efficiency and selectivity.

Synthesemethoden

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine can be synthesized in a two-step process. In the first step, 4-dimethylaminomethylpiperidine is reacted with pyrimidine in the presence of an acid catalyst to form 4-dimethylaminomethylpiperidin-1-ylpyrimidine. In the second step, the intermediate product is reacted with ammonia to form 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which this compound is a part of, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Cellular Effects

Some related compounds have shown promising results in vitro, including anti-proliferative activities against leukemia cell lines .

Molecular Mechanism

Related compounds have been found to bind to ctDNA via intercalation .

Temporal Effects in Laboratory Settings

It is recommended to store similar compounds in a dark place, in an inert atmosphere, at room temperature .

Metabolic Pathways

Phosphorilation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival and apoptosis .

Eigenschaften

IUPAC Name |

2-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)12-14-6-3-11(13)15-12/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFZQZPMRLLIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

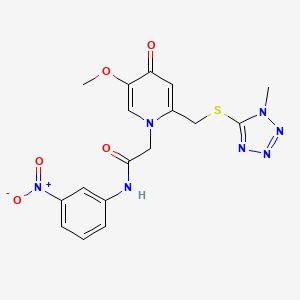

![1,3-Dimethyl-8-[methyl-(phenylmethyl)amino]-7-[2-(2-pyrimidinylthio)ethyl]purine-2,6-dione](/img/structure/B2457308.png)

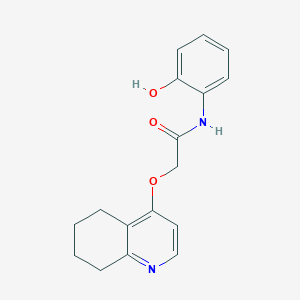

![4-fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2457314.png)

![Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2457315.png)

![4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2457316.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)

![[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B2457325.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)